

Comparative Guide to PI3K δ Inhibitors: Reproducibility of Published Data on GSK2292767

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Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

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This guide provides a comparative analysis of published data on the phosphoinositide 3-kinase delta (PI3K δ) inhibitor, **GSK2292767**, alongside other relevant PI3K δ inhibitors, nemiralisib (GSK2269557) and idelalisib. The information is intended to provide an objective overview of their performance based on available experimental data, aiding in the design and interpretation of future research.

Introduction to PI3K δ Inhibition in Respiratory Diseases

The delta isoform of phosphoinositide 3-kinase (PI3K δ) is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, recruitment, and activation. This has made it an attractive therapeutic target for inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where leukocyte infiltration and activation are key pathological features. **GSK2292767** is a potent and selective PI3K δ inhibitor that has been investigated for the treatment of these conditions.

Quantitative Data Comparison

The following tables summarize the key quantitative data for **GSK2292767** and its comparators based on published literature.

Table 1: In Vitro Potency and Selectivity of PI3K δ Inhibitors

Compound	Target	pIC50	IC50 (nM)	pKi	Ki (nM)	Selectivity vs. PI3K α (fold)	Selectivity vs. PI3K β (fold)	Selectivity vs. PI3K γ (fold)
GSK2292767	PI3K δ	10.1[1] [2]	-	-	0.079[3]	>1000[3]]	>1000[3]]	>1000[3]]
Nemiralisib (GSK2269557)	PI3K δ	-	-	9.9[4]	-	>1000[4]]	>1000[4]]	>1000[4]]
Idelalisib (CAL-101)	PI3K δ	-	2.5[5]	-	-	40-300[5]	40-300[5]	40-300[5]

Table 2: Cellular Activity of PI3K δ Inhibitors

Compound	Assay	Cell Type	IC50 (nM)
GSK2292767	IFN- γ production inhibition	Human lung parenchyma	1.9[3]
IL-2 production inhibition	Human lung parenchyma	3.16[3]	
Nemiralisib (GSK2269557)	IFN γ production inhibition	Human PBMCs	pIC50 = 9.7[4]
Idelalisib (CAL-101)	B-cell proliferation	Primary human B-cells	6[6]
Basophil activation (CD69)	Human basophils	8.9[6]	
Proliferation	TMD8 (DLBCL cell line)	24[7]	

Table 3: In Vivo Efficacy of PI3K δ Inhibitors

Compound	Animal Model	Endpoint	ED50
GSK2292767	Brown Norway rat acute ovalbumin model	Eosinophil recruitment	35 μ g/kg[1][3]
Nemiralisib (GSK2269557)	Brown Norway rat acute ovalbumin model	Eosinophil recruitment	67 μ g/kg

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of published findings. Below are representative protocols for assays commonly used to characterize PI3K δ inhibitors.

PI3K δ Enzyme Inhibition Assay (Luminescent Kinase Assay)

This protocol is a generalized procedure for determining the in vitro potency of a compound against purified PI3K δ enzyme.

Materials:

- Recombinant human PI3K δ enzyme
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
- ATP solution
- PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate
- Test compound (e.g., **GSK2292767**)
- ADP-Glo™ Kinase Assay Kit (or similar)

- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
- Add the PI3K δ enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP and PIP₂ substrate.
- Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
- The luminescent signal is proportional to the amount of ADP generated and thus the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-Akt (Ser473) Western Blot Assay

This assay measures the inhibition of PI3K δ signaling in a cellular context by quantifying the phosphorylation of its downstream target, Akt.

Materials:

- Leukocytic cell line (e.g., Jurkat, Ramos)
- Cell culture medium and supplements
- Test compound (e.g., **GSK2292767**)

- Stimulating agent (e.g., anti-IgM for B-cells, anti-CD3/CD28 for T-cells)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a multi-well plate and culture overnight.
- Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
- Stimulate the cells with the appropriate agonist for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.

- Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt for loading control.
- Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Determine the IC50 of the compound for inhibiting Akt phosphorylation.

In Vivo Model of Ovalbumin (OVA)-Induced Lung Inflammation

This animal model is used to assess the efficacy of anti-inflammatory compounds in a setting of allergic airway inflammation.

Materials:

- Brown Norway rats (or other suitable rodent strain)
- Ovalbumin (OVA)
- Alum adjuvant
- Test compound (e.g., **GSK2292767**)
- Vehicle for compound administration
- Nebulizer or intratracheal instillation equipment
- Materials for bronchoalveolar lavage (BAL) and cell counting

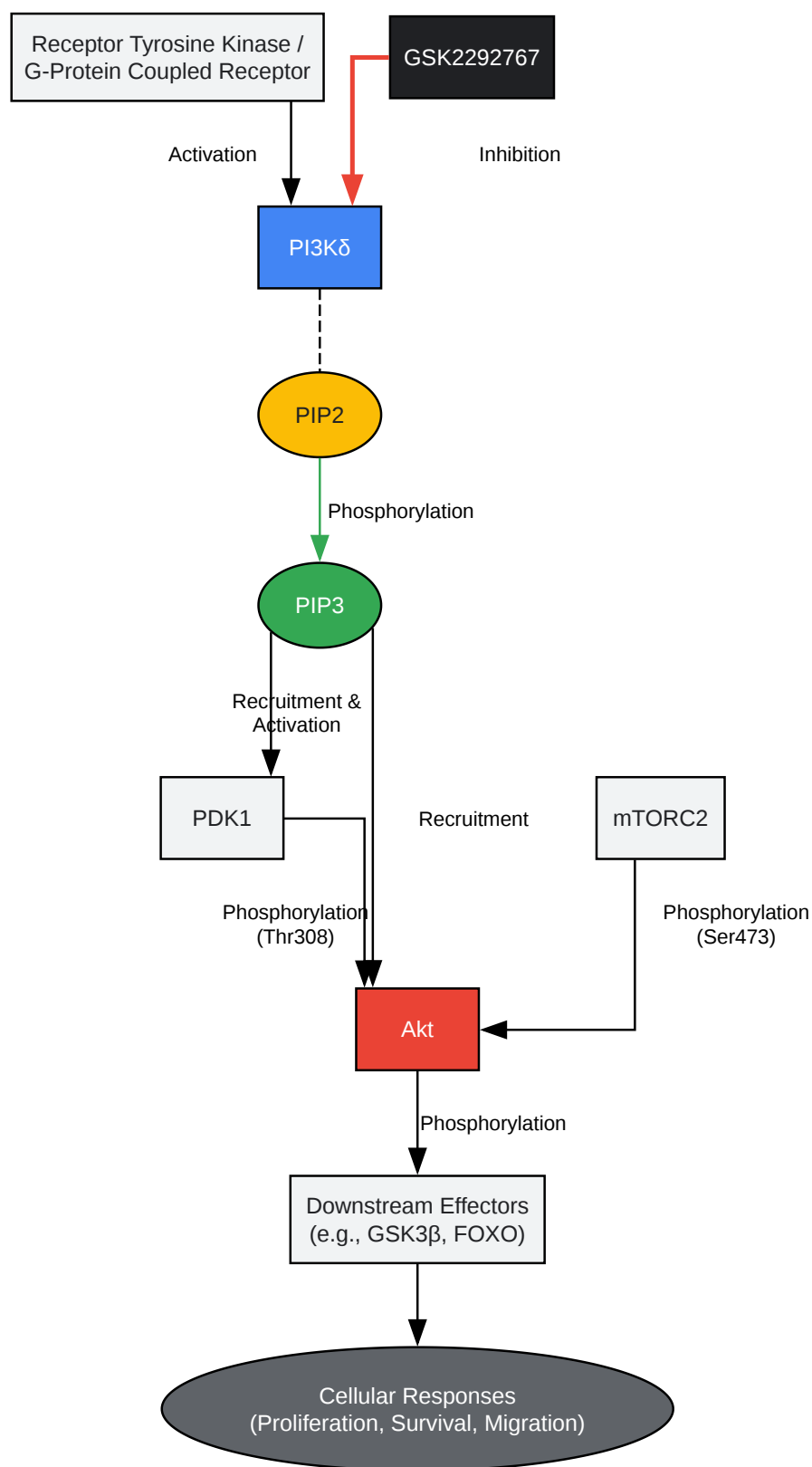
Procedure:

- Sensitization: Sensitize the animals by intraperitoneal injection of OVA emulsified in alum on day 0 and day 7.

- Challenge: On a later day (e.g., day 14), challenge the sensitized animals with an aerosolized solution of OVA for a defined period (e.g., 30 minutes).
- Treatment: Administer the test compound (e.g., **GSK2292767**) or vehicle to the animals at a specified time before or after the OVA challenge. The route of administration can be varied (e.g., intratracheal, intranasal, oral).
- Assessment: At a predetermined time point after the challenge (e.g., 24 or 48 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
- Perform a total cell count on the BAL fluid and a differential cell count (e.g., using cytopsin preparations stained with a Romanowsky-type stain) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
- Calculate the percent inhibition of eosinophil recruitment for each treatment group compared to the vehicle-treated, OVA-challenged group.
- Determine the ED50 (effective dose for 50% inhibition) of the compound.

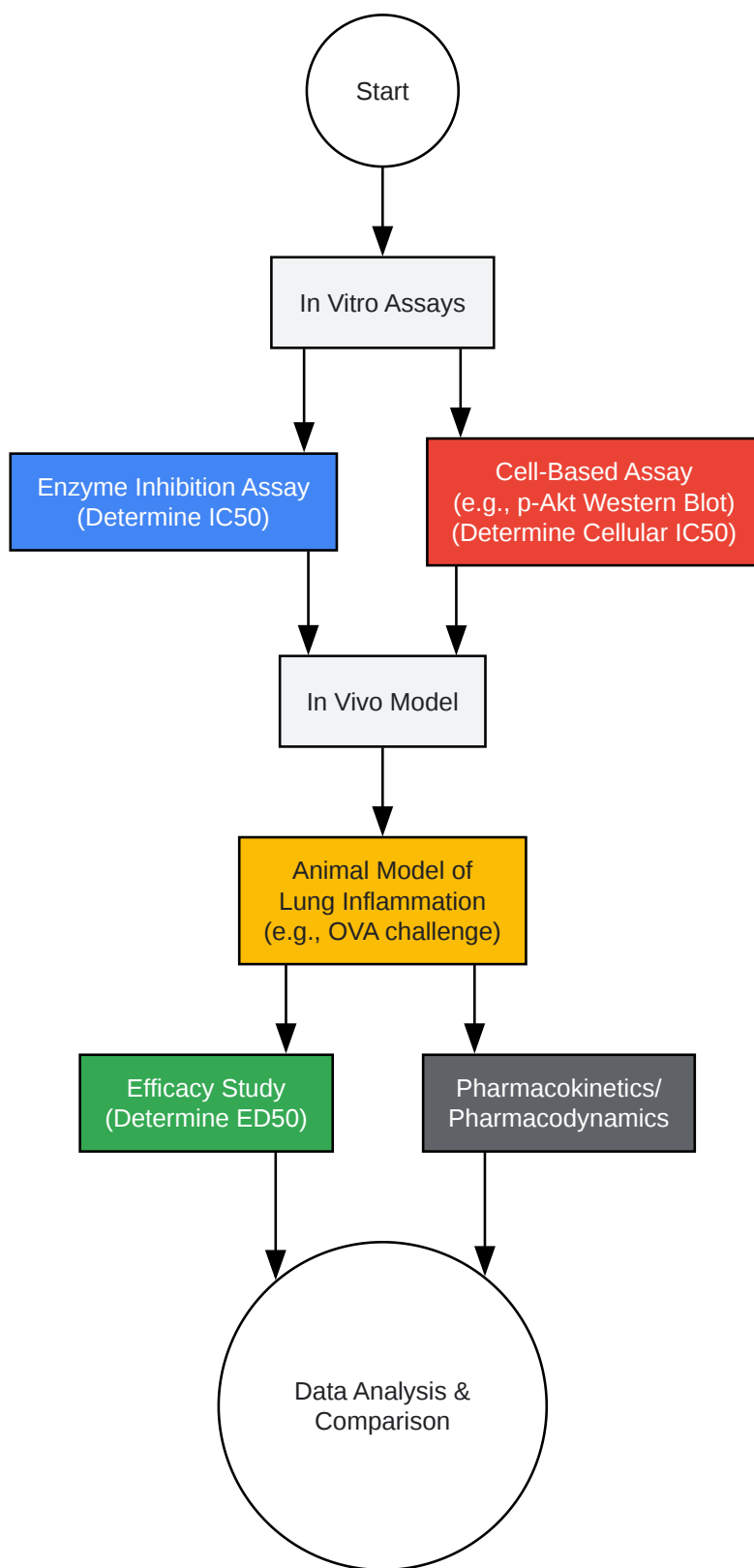
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the PI3K δ signaling pathway and a typical experimental workflow for evaluating PI3K δ inhibitors.



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Caption: PI3Kδ signaling pathway and the inhibitory action of **GSK2292767**.



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